Structural and Physicochemical Distinction from the MAGL Inhibitor JZL-184
Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate differs from the well-characterized MAGL inhibitor JZL-184 (4-nitrophenyl 4-[bis(1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate) at two decisive positions: (1) the target compound carries a single benzodioxole-carboxamide arm rather than the bis-benzodioxole-hydroxymethyl motif required for MAGL active-site engagement, and (2) the phenyl carbamate replaces the 4-nitrophenyl carbamate that serves as a leaving group for irreversible MAGL acylation [1][2]. These structural differences preclude the compound from acting as a MAGL inhibitor, thereby avoiding CB₁-mediated confounding effects (analgesia, hypothermia, hypomotility) that accompany JZL-184 treatment in vivo [2].
| Evidence Dimension | MAGL inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not expected to inhibit MAGL based on absence of bis-benzodioxole-hydroxymethyl pharmacophore and nitrophenyl carbamate leaving group [1] |
| Comparator Or Baseline | JZL-184: MAGL IC₅₀ ≈ 8 nM (irreversible); produces CB₁-dependent behavioral effects in mice at 16–40 mg/kg i.p. [2] |
| Quantified Difference | Qualitative structural exclusion; no MAGL liability anticipated |
| Conditions | Structural-activity relationship inference from MAGL pharmacophore model [2] |
Why This Matters
For CNS programs requiring clean 5-HT₂A/D₃ pharmacology without cannabinoid-system cross-talk, the target compound's structure inherently avoids the MAGL-driven confounds that make JZL-184 unsuitable as a negative control.
- [1] PubChem Compound Summary for CID 49689017, Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate. National Center for Biotechnology Information (2026). View Source
- [2] Long, J. Z.; Li, W.; Booker, L.; Burston, J. J.; Kinsey, S. G.; Schlosburg, J. E.; Pavón, F. J.; Serrano, A. M.; Selley, D. E.; Parsons, L. H.; Lichtman, A. H.; Cravatt, B. F. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nat. Chem. Biol. 2009, 5, 37–44. View Source
